1,1-DIBROMO-2-(4-CYANOPHENYL)ETHENE
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Overview
Description
1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyano group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-(4-cyanophenyl)ethene using reducing agents like zinc in acetic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Zinc in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield substituted phenyl ethene derivatives.
- Reduction reactions yield 2-(4-cyanophenyl)ethene.
- Coupling reactions yield biaryl compounds .
Scientific Research Applications
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-(4-cyanophenyl)ethene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The cyano group can also participate in electron-withdrawing effects, stabilizing reaction intermediates and facilitating various transformations .
Comparison with Similar Compounds
- 1,1-Dibromo-2-(4-methylphenyl)ethene
- 1,1-Dibromo-2-(4-nitrophenyl)ethene
- 1,1-Dibromo-2-(4-methoxyphenyl)ethene
Uniqueness: 1,1-Dibromo-2-(4-cyanophenyl)ethene is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the cyano group plays a crucial role .
Properties
CAS No. |
131356-52-0 |
---|---|
Molecular Formula |
C9H5Br2N |
Molecular Weight |
287 |
Purity |
95 |
Origin of Product |
United States |
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